N-(2-ethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide

CAS No.: 888451-71-6

Cat. No.: VC7389827

Molecular Formula: C22H18N2O5

Molecular Weight: 390.395

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 888451-71-6 |

|---|---|

| Molecular Formula | C22H18N2O5 |

| Molecular Weight | 390.395 |

| IUPAC Name | N-(2-ethoxyphenyl)-3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C22H18N2O5/c1-2-27-17-11-6-4-9-15(17)23-22(26)20-19(14-8-3-5-10-16(14)29-20)24-21(25)18-12-7-13-28-18/h3-13H,2H2,1H3,(H,23,26)(H,24,25) |

| Standard InChI Key | DPRDXCRMHJENOJ-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4 |

Introduction

Structural Characteristics and Physicochemical Properties

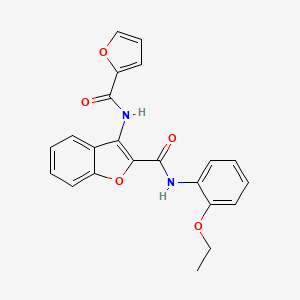

The molecular architecture of N-(2-ethoxyphenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide comprises three primary components (Figure 1):

-

Benzofuran core: A fused bicyclic system of benzene and furan rings.

-

2-Ethoxyphenyl carboxamide: An ethoxy-substituted phenyl group attached to the benzofuran’s 2-position via a carboxamide linkage.

-

Furan-2-amido substituent: A furan ring connected to the benzofuran’s 3-position through an amide bond.

Physicochemical Properties

While experimental data for this compound are scarce, its structural isomer, N-(4-ethoxyphenyl)-3-[(furan-2-carbonyl)amino]-1-benzofuran-2-carboxamide (CAS No. C686-0927), offers insights :

| Property | Value |

|---|---|

| Molecular Weight | 390.39 g/mol |

| logP (Partition Coefficient) | 3.87 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 7 |

| Polar Surface Area | 69.25 Ų |

The 2-ethoxyphenyl isomer likely exhibits similar hydrophobicity (logP ≈ 3.8–4.0) and solubility challenges due to its high molecular weight and planar aromatic systems . The ethoxy group enhances lipophilicity, potentially improving membrane permeability, while the amide and furan moieties contribute to hydrogen-bonding capacity .

Synthesis and Manufacturing Approaches

Hypothesized Synthesis Pathway

-

Benzofuran Core Formation:

-

Substituent Introduction:

-

Functionalization:

Challenges in Synthesis

-

Regioselectivity: Ensuring proper substitution at the 2- and 3-positions requires precise reaction conditions .

-

Purification: High hydrophobicity may complicate chromatographic separation .

Applications and Therapeutic Prospects

Pharmaceutical Development

-

Oncology: Potential as a tubulin-targeting agent for breast, lung, or colorectal cancers.

-

Anti-Infectives: Broad-spectrum antimicrobial candidate for drug-resistant infections.

-

Osteoporosis: Bone-forming agent to counteract excessive resorption in osteoporosis .

Agricultural Chemistry

Benzofurans are explored as fungicides and insecticides. The ethoxyphenyl group may enhance systemic mobility in plant tissues.

Research Gaps and Future Directions

-

Synthetic Optimization: Develop regioselective methods to improve yield and purity.

-

Pharmacokinetic Studies: Evaluate absorption, distribution, metabolism, and excretion (ADME) properties.

-

Target Validation: Identify molecular targets via proteomic or CRISPR screening.

-

Toxicology: Assess acute and chronic toxicity in preclinical models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume